molecular formula C17H14ClN3O3S B3015001 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923178-91-0

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3015001
CAS No.: 923178-91-0
M. Wt: 375.83
InChI Key: OTROMLZLDKRDIA-UHFFFAOYSA-N
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Description

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a thiazole ring, a furan ring, and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the thiazole intermediate with 2-chlorobenzylamine.

    Formation of the furan ring: The final step involves the incorporation of the furan-2-carboxamide moiety.

The reaction conditions often include the use of solvents such as methanol, and catalysts or reagents like ammonium acetate, to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can be compared with other compounds containing thiazole and furan rings:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-13-5-2-1-4-11(13)9-19-15(22)8-12-10-25-17(20-12)21-16(23)14-6-3-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROMLZLDKRDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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